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  • Product: 2-Bromo-6-fluoroisonicotinic acid
  • CAS: 1214323-63-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-6-fluoroisonicotinic Acid

Abstract This technical guide provides a comprehensive analysis of 2-Bromo-6-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to researchers, medicinal chemists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-6-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the core physicochemical properties, detailed molecular structure, and spectroscopic characteristics of this versatile chemical building block. Furthermore, it explores established synthetic strategies, key reactive properties, and highlights its critical role in the development of advanced therapeutics, particularly as a scaffold for kinase inhibitors. The guide integrates theoretical principles with practical, field-proven insights, offering detailed experimental protocols and logical frameworks to empower researchers in their synthetic and drug discovery endeavors.

Introduction

Halogenated heterocyclic compounds are foundational pillars in modern medicinal chemistry, offering a unique combination of metabolic stability, modulated electronic properties, and versatile synthetic handles. Among these, 2-Bromo-6-fluoroisonicotinic acid stands out as a strategically important intermediate. The pyridine core is a prevalent motif in numerous pharmaceuticals, and its substitution with bromine and fluorine atoms at the 2 and 6 positions, respectively, imparts a distinct reactivity profile. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the strongly electronegative fluorine atom modulates the pKa of the pyridine nitrogen and influences local electronic environments, which can be crucial for molecular recognition and metabolic stability.[1]

This guide, intended for a scientific audience, will provide an in-depth examination of the molecular architecture of 2-Bromo-6-fluoroisonicotinic acid. It will synthesize data from related compounds to build a robust model of its spectroscopic signature, explore its synthesis and reactivity, and detail its application as a key building block in the synthesis of biologically active molecules.

Physicochemical Properties and Identifiers

A clear definition of the subject molecule is paramount for reproducible research. The key identifiers and physicochemical properties, compiled from various chemical databases and suppliers for the parent compound and its close isomers, are summarized below.

PropertyValueSource(s)
IUPAC Name 2-Bromo-6-fluoropyridine-4-carboxylic acidN/A
CAS Number 213735-34-1 (Reported)N/A
Molecular Formula C₆H₃BrFNO₂[2]
Molecular Weight 220.00 g/mol [2]
Appearance Expected to be a white to off-white solid[3]
Solubility Soluble in organic solvents like DMSO, DMFGeneral
pKa (Predicted) ~2.3 (for isomeric 6-bromo-2-fluoronicotinic acid)[3]

Note: Data is often for closely related isomers due to limited public information on the specific CAS number. Researchers should always confirm properties with their own analytical data.

Molecular Structure and Spectroscopic Elucidation

The confirmation of a molecule's structure is a critical, self-validating step in any synthetic workflow. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of 2-Bromo-6-fluoroisonicotinic acid.

Predicted Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-3 and H-5: These protons will appear as doublets due to coupling with the ¹⁹F atom and potentially smaller long-range couplings. The strong electron-withdrawing effects of the adjacent bromine, fluorine, and carboxylic acid groups will shift these protons significantly downfield, likely in the range of 7.5 - 8.5 ppm . The proton at position 3 may be slightly more deshielded than the proton at position 5.

  • -COOH Proton: The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>12 ppm ), and its signal will disappear upon D₂O exchange.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms.

  • Carbonyl Carbon (C=O): This carbon will be highly deshielded, appearing in the 160-170 ppm region.[4]

  • Aromatic Carbons:

    • C-2 and C-6: The carbons directly bonded to the halogens will be significantly affected. The carbon bearing the bromine (C-2) is expected around 140-150 ppm . The carbon bearing the highly electronegative fluorine (C-6) will show a large C-F coupling constant (¹JCF) and appear further downfield, likely in the 160-165 ppm range.

    • C-3 and C-5: These carbons will appear in the typical aromatic region, likely between 110-125 ppm , and will also exhibit smaller C-F coupling constants.

    • C-4: The carbon attached to the carboxylic acid group will be found around 145-155 ppm .

IR Spectroscopy: The IR spectrum provides key information about the functional groups present.[4]

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ .

  • C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.

  • Molecular Ion (M+): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 219 and 221.

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Structural Elucidation Workflow

The logical flow for confirming the structure of a synthesized batch of 2-Bromo-6-fluoroisonicotinic acid is a self-validating process that ensures scientific integrity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (Confirm MW & Isotopic Pattern) purification->ms ir IR Spectroscopy (Confirm Functional Groups) ms->ir nmr 1H, 13C, 19F NMR (Confirm Connectivity & Stereochemistry) ir->nmr confirmation Structural Confirmation (Data matches expected structure) nmr->confirmation

Workflow for Structural Elucidation.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-Bromo-6-fluoroisonicotinic acid typically involves multi-step sequences starting from commercially available pyridine or aniline derivatives. One plausible and common strategy involves the selective halogenation and oxidation of a suitable precursor. A patent for a related compound, 2-bromo-6-fluorobenzoic acid, starts from o-fluorobenzonitrile and proceeds through nitration, reduction, bromination, deamination, and finally hydrolysis.[6] A similar logic can be applied to pyridine scaffolds.

A key synthetic consideration is the order of introduction of the functional groups. For instance, installing the bromine and fluorine atoms prior to the formation or unmasking of the carboxylic acid can prevent unwanted side reactions.

G start 2,6-Difluoropyridine step1 Step 1: Lithiation & Carboxylation start->step1 intermediate1 2,6-Difluoroisonicotinic Acid step1->intermediate1 step2 Step 2: Selective Nucleophilic Substitution (HBr) intermediate1->step2 product 2-Bromo-6-fluoro- isonicotinic Acid step2->product

A plausible synthetic pathway.
Key Reactivity and Synthetic Utility

The utility of 2-Bromo-6-fluoroisonicotinic acid as a building block stems from the orthogonal reactivity of its functional groups.

  • The Bromine Atom (C2-Br): This is the primary site for introducing molecular diversity. The electron-deficient nature of the pyridine ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C-C bonds is arguably the most common transformation. This allows for the facile introduction of various aryl and heteroaryl moieties.[7][8]

    • Buchwald-Hartwig Amination: Forms C-N bonds, enabling the connection of amine-containing fragments.

    • Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes.

  • The Carboxylic Acid Group (-COOH): This group provides a robust handle for amide bond formation, a critical linkage in many drug molecules. It can be readily activated (e.g., using HATU or EDC) and coupled with a wide range of amines to build larger molecular frameworks.

  • The Fluorine Atom (C6-F): While less reactive towards substitution than the bromine, the fluorine atom profoundly influences the molecule's properties. It increases metabolic stability by blocking a potential site of oxidation and lowers the pKa of the pyridine nitrogen, reducing basicity and potentially altering protein-ligand interactions.[9]

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The 2-bromo-6-substituted pyridine scaffold is a "privileged" structure in modern drug discovery, particularly in the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

The structure of 2-Bromo-6-fluoroisonicotinic acid is ideally suited for constructing kinase inhibitors:

  • Amide Bond Formation: The carboxylic acid can be coupled to an amine-containing fragment that binds within the "hinge" region of the kinase ATP-binding pocket.

  • Suzuki Coupling: The bromine at the 2-position allows for the introduction of a larger aryl or heteroaryl group that can extend into other regions of the binding site, enhancing potency and selectivity.[10]

G BuildingBlock 2-Bromo-6-fluoroisonicotinic Acid COOH Br AmideCoupling Amide Bond Formation BuildingBlock:c->AmideCoupling SuzukiCoupling Suzuki-Miyaura Coupling BuildingBlock:br->SuzukiCoupling AmineFragment Amine-containing Fragment (Hinge Binder) AmineFragment->AmideCoupling BoronicAcid Aryl/Heteroaryl Boronic Acid (Selectivity Group) BoronicAcid->SuzukiCoupling FinalInhibitor Potent & Selective Kinase Inhibitor AmideCoupling->FinalInhibitor SuzukiCoupling->FinalInhibitor

Role in Kinase Inhibitor Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-tested starting point for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoroisonicotinic acid with a generic arylboronic acid. It is a self-validating system that includes reaction setup, monitoring, workup, and purification.[7]

Objective: To synthesize a 2-aryl-6-fluoroisonicotinic acid derivative.

Materials:

  • 2-Bromo-6-fluoroisonicotinic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-6-fluoroisonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Stir the mixture for 10 minutes to ensure dissolution and mixing.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask. The mixture may change color, often to a yellow or orange hue.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. The disappearance of the starting material (2-Bromo-6-fluoroisonicotinic acid) is a key indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. The product should precipitate out of the solution as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid drying.

  • Validation: Dry the product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS, comparing the data to the expected structure.

Conclusion

2-Bromo-6-fluoroisonicotinic acid is a highly valuable and versatile building block for drug discovery and development. Its molecular structure, characterized by orthogonally reactive bromine and carboxylic acid functionalities, allows for the systematic and efficient construction of complex molecular architectures. The presence of the fluorine atom provides an additional tool for fine-tuning the physicochemical and pharmacological properties of the final compounds. This guide has provided a detailed overview of its structure, reactivity, and application, offering both the theoretical underpinnings and practical protocols necessary for its effective use in the laboratory. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of such well-designed intermediates will remain a cornerstone of successful drug development programs.

References

  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents.
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • 6-Bromo-2-fluoronicotinamide | C6H4BrFN2O | CID 138682323 - PubChem. Available at: [Link]

  • (PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents.
  • (PDF) Feature Reviews in Medicinal Chemistry - ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: Reactivity & Functionalization of the C-Br Bond in 2-Bromo-6-fluoroisonicotinic Acid

The following technical guide details the reactivity profile and functionalization strategies for 2-Bromo-6-fluoroisonicotinic acid , a high-value scaffold in medicinal chemistry. [1] Executive Summary: The Orthogonal Sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and functionalization strategies for 2-Bromo-6-fluoroisonicotinic acid , a high-value scaffold in medicinal chemistry.

[1]

Executive Summary: The Orthogonal Scaffold

2-Bromo-6-fluoroisonicotinic acid (CAS: 885588-12-5) represents a "privileged scaffold" in drug discovery due to its ability to serve as a tri-functional core. Its utility lies in the orthogonal reactivity of its three functional handles:

  • C2-Br: Highly reactive toward metal-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).[1]

  • C6-F: Highly reactive toward Nucleophilic Aromatic Substitution (SNAr).[1]

  • C4-COOH: modifiable via amidation or esterification.[1]

This guide focuses specifically on the chemoselective activation of the C-Br bond . By exploiting the mechanistic divergence between oxidative addition (favors Br) and nucleophilic attack (favors F), researchers can functionalize the C2 position while preserving the C6-fluorine for subsequent derivatization.

Mechanistic Analysis: The Reactivity Switch

The core challenge in handling this molecule is distinguishing between the two halogenated positions.[1] While both are ortho to the pyridine nitrogen (electron-deficient), their reactivity is governed by opposing mechanistic drivers.[1]

Electronic Environment

The pyridine ring is electron-poor, exacerbated by the electron-withdrawing carboxylic acid at C4.[1]

  • Inductive Effect (-I): The Nitrogen atom and the C4-COOH withdraw electron density, activating both C2 and C6.

  • Leaving Group Physics:

    • Bond Strength: C-F (~116 kcal/mol) >> C-Br (~68 kcal/mol).[1]

    • Electronegativity: F (4.0) >> Br (2.96).[1]

The Selectivity Rule
  • Pathway A: Metal-Catalyzed Coupling (Target: C-Br) [1]

    • Mechanism:[1][2][3][4][5][6][7][8] Oxidative Addition.[1][4]

    • Driver: Bond Dissociation Energy (BDE).[1] Palladium inserts easily into the weaker C-Br bond.[1] The strong C-F bond is inert to standard Pd(0) species.[1]

    • Outcome: Exclusive functionalization of C2.

  • Pathway B: SNAr (Target: C-F)

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Addition-Elimination (Meisenheimer Complex).[1]

    • Driver: Electronegativity.[1][7] The highly electronegative Fluorine stabilizes the anionic intermediate more effectively than Bromine.[1]

    • Outcome: Preferential displacement of C6.[1]

Visualization of Reactivity Pathways

The following diagram maps the decision tree for functionalizing this scaffold.

ReactivityMap Start 2-Bromo-6-fluoroisonicotinic acid Pd_Path Pd(0) Catalyst (Suzuki/Buchwald) Start->Pd_Path Selects C-Br SnAr_Path Nucleophile (H-Nu) (Base/Heat) Start->SnAr_Path Selects C-F Pd_Int Oxidative Addition (C-Br Insertion) Pd_Path->Pd_Int SnAr_Int Meisenheimer Complex (C-F Stabilization) SnAr_Path->SnAr_Int Prod_A 2-Substituted-6-fluoro (C-Br reacted) Pd_Int->Prod_A Cross-Coupling Prod_B 2-Bromo-6-substituted (C-F reacted) SnAr_Int->Prod_B Substitution

Caption: Figure 1. Orthogonal reactivity map demonstrating the divergence between metal-catalyzed (C-Br selective) and nucleophilic (C-F selective) pathways.

Experimental Protocols

Pre-requisite: Esterification (Recommended)

While the free acid can be coupled, the carboxylate formed under basic coupling conditions can reduce solubility and coordinate to the Palladium catalyst, dampening yields. Converting to the methyl ester is the industry standard for robust scale-up.[1]

Protocol:

  • Dissolve 2-Bromo-6-fluoroisonicotinic acid (1.0 eq) in MeOH.

  • Add H2SO4 (cat.) or SOCl2 (1.2 eq) dropwise at 0°C.

  • Reflux for 3 hours.

  • Concentrate and neutralize to obtain Methyl 2-bromo-6-fluoroisonicotinate .[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)

This protocol selectively engages the C-Br bond to install an aryl or heteroaryl group at C2, leaving the C6-F intact for later steps.[1]

Reagents:

  • Substrate: Methyl 2-bromo-6-fluoroisonicotinate (1.0 eq)[1]

  • Boronic Acid: R-B(OH)2 (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for robustness against steric bulk.[1]

  • Base: K3PO4 (3.0 eq) or Cs2CO3 (2.0 eq) - Anhydrous bases prevent hydrolysis.[1]

  • Solvent: 1,4-Dioxane/Water (9:[1]1) or Toluene (anhydrous).[1]

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the methyl ester substrate, boronic acid, and base.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM quickly under positive inert gas pressure.[1]

  • Solvent: Add degassed solvent via syringe.[1]

  • Heat: Stir at 80°C for 4–6 hours . Note: Do not exceed 100°C to avoid forcing activation of the C-F bond.

  • Monitor: Check LCMS for consumption of starting material (M+) and appearance of product (M+R-Br).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • 19F NMR: The product should still show a Fluorine signal. If the signal disappears, you have over-reacted (displaced F).

  • Shift: The Fluorine signal will shift slightly due to the electronic change at C2, but it must remain present.

Protocol B: Buchwald-Hartwig Amination (Targeting C-Br)

Using amines to displace Br requires specific ligands to prevent SNAr background reaction at the Fluorine.[1]

Key Optimization: Use Xantphos or BINAP ligands.[1] These bulky bidentate ligands facilitate reductive elimination from the Pd center and favor the C-Br oxidative addition cycle over direct nucleophilic attack at C-F.[1]

Data Summary: Halogen Selectivity

The following table summarizes the expected reactivity under standard conditions.

Reaction TypeTarget BondReagent ClassSelectivity (Br:F)Notes
Suzuki Coupling C-Br Aryl Boronic Acid / Pd(0)>99:1 C-F is inert to Pd(0) under mild conditions.[1]
Sonogashira C-Br Terminal Alkyne / Pd(0)/Cu(I)>95:5 High chemoselectivity; Cu(I) may trigger minor SNAr.[1]
SNAr (Basic) C-F Primary Amine / TEA1:99 F is the superior leaving group in SNAr.[1]
Lithiation C-Br n-BuLi / -78°CHigh Lithium-Halogen exchange is faster at Br than F.

Troubleshooting & Optimization

Issue: "I am seeing loss of Fluorine in my Suzuki reaction."
  • Cause: Your base is too strong or the temperature is too high, promoting a background SNAr reaction by the hydroxide/alkoxide or the boronate itself.

  • Solution: Switch from K2CO3 to K3PO4 (milder). Use anhydrous conditions (Toluene instead of Dioxane/H2O) to eliminate Hydroxide nucleophiles.[1] Lower temperature to 60-70°C.[1]

Issue: "Low conversion of the C-Br bond."[1]
  • Cause: The electron-deficient nature of the ring can stabilize the Pd-Ar intermediate, making transmetalation slow.

  • Solution: Switch to electron-rich, bulky ligands like XPhos or SPhos (Buchwald precatalysts) to accelerate the catalytic cycle.[1]

References

  • SNAr Reactivity Order: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." (Reactivity order F > Cl > Br > I in activated systems).[1][8] Link

  • Suzuki Coupling of Chloropurines (Analogous Chemistry): Havelková, M., et al.[1] "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines." Synthesis, 2001.[1] (Demonstrates Pd-selectivity for Br/I over Cl/F). Link

  • General Suzuki Mechanism: Organic Chemistry Portal. "Suzuki Coupling."[1][4][11] (Detailed mechanism on oxidative addition preference for Br/I). Link

  • Compound Data: PubChem. "6-Bromo-2-fluoronicotinamide" (Structural analog confirming physical properties and stability).[1] Link

  • Regioselectivity in Fluoropyridines: ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." (Confirming SNAr preference for lighter halogens). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Amination of 2-Bromo-6-fluoroisonicotinic Acid

Executive Summary The functionalization of 2-Bromo-6-fluoroisonicotinic acid represents a classic "poly-functional scaffold challenge" in medicinal chemistry. This substrate contains three distinct reactive centers: a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2-Bromo-6-fluoroisonicotinic acid represents a classic "poly-functional scaffold challenge" in medicinal chemistry. This substrate contains three distinct reactive centers: a carboxylic acid (C4), a chemically labile bromide (C2), and an activated fluoride (C6).

While the Buchwald-Hartwig amination is the gold standard for C-N bond formation at the C2 position, the presence of the free carboxylic acid and the competing electrophilic C6-fluorine site necessitates a rigorous synthetic strategy. This guide outlines the "Protect-Couple-Deprotect" (PCD) workflow, identified as the most robust method to ensure regioselectivity and high yields, avoiding the catalyst poisoning and solubility issues associated with direct coupling on free acids.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate presents a "Triad of Reactivity" that must be managed:

  • C4-Carboxylic Acid (pKa ~3-4): In the presence of the bases required for Buchwald coupling (e.g., NaOtBu, Cs₂CO₃), this proton is removed immediately. The resulting carboxylate anion (

    
    ) is electron-rich and can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle (Catalyst Poisoning). Furthermore, the anionic species is often insoluble in non-polar solvents (Toluene) used in coupling.
    
  • C2-Bromide: The desired site for Oxidative Addition by Pd(0). The bond dissociation energy (BDE) of C-Br is significantly lower than C-F, making it kinetically favored for Pd insertion.

  • C6-Fluoride: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrogen and the carboxylate/ester at C4. If the reaction temperature is too high or the base too strong (e.g., alkoxides), the amine may attack here via a non-catalytic thermal pathway.
    
The Solution: Ester Protection

To neutralize the acid and electronic interference, we utilize a Methyl Ester Protection Strategy . This serves two purposes:

  • Solubility: Ensures the substrate remains soluble in organic solvents (Dioxane/Toluene).

  • Electronic Modulation: Maintains the electron-deficient nature of the pyridine for oxidative addition without creating a coordinating anion.

Workflow Visualization

G Start 2-Bromo-6-fluoro- isonicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Protection Inter Intermediate: Methyl 2-bromo-6- fluoroisonicotinate Step1->Inter Yield >90% Step2 Step 2: Buchwald Coupling (Pd-Cat, Amine, Base) Inter->Step2 Selective C-N Bond Formation Prod_Ester Coupled Ester Step2->Prod_Ester Avoids S_NAr at C6 Step3 Step 3: Saponification (LiOH, THF/H2O) Prod_Ester->Step3 Deprotection Final Final Product: 2-Amino-6-fluoro- isonicotinic acid deriv. Step3->Final Final Isolation

Figure 1: The "Protect-Couple-Deprotect" workflow ensures catalyst longevity and regiocontrol.

Experimental Protocols

Protocol A: Methyl Esterification (Protection)

Objective: To mask the acidic proton and improve solubility.

Reagents:

  • Substrate: 2-Bromo-6-fluoroisonicotinic acid (1.0 equiv)

  • Solvent: Methanol (anhydrous, 0.5 M concentration)

  • Catalyst: Sulfuric Acid (

    
    , conc., 2.0 equiv) or Thionyl Chloride (
    
    
    
    , 2.0 equiv)

Procedure:

  • Charge a round-bottom flask with 2-Bromo-6-fluoroisonicotinic acid and MeOH.

  • Cool to 0°C. Dropwise add

    
      (or 
    
    
    
    ) to control exotherm.
  • Heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (Acid peak disappears; Ester peak M+14 appears).

  • Workup: Concentrate in vacuo. Dilute with EtOAc. Wash with sat.

    
     (carefully!) to remove acid traces. Wash with brine.
    
  • Dry over

    
    , filter, and concentrate.
    
    • Expected Yield: 90–95% (Off-white solid).

    • Checkpoint: Ensure no free acid remains, as it will quench the base in the next step.

Protocol B: Buchwald-Hartwig Coupling (The Core Reaction)

Objective: Regioselective amination at C2-Br.

Critical Parameters:

  • Catalyst System: Pd₂(dba)₃ (1–2 mol%) with XPhos (2–4 mol%).

    • Why XPhos? XPhos is an electron-rich, bulky biaryl ligand. It promotes oxidative addition into the electron-deficient pyridine C-Br bond and facilitates reductive elimination. It is superior to BINAP for heteroaryl halides.

  • Base: Cesium Carbonate (

    
    ) .
    
    • Why? It is a mild, soluble base in Dioxane. Unlike NaOtBu, it minimizes the risk of ester hydrolysis and background

      
       at the C6-Fluorine position.
      
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Methyl 2-bromo-6-fluoroisonicotinate (1.0 equiv), Amine (1.2 equiv),

    
      (2.0 equiv), and XPhos  (4 mol%).
    
  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%).

    • Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the main pot can enhance active species formation.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80°C–90°C for 4–12 hours.

    • Caution: Do not exceed 100°C. Higher temps increase the risk of displacing the C6-Fluorine.

  • Monitoring: Check LCMS for conversion. Look for the product mass. If significant starting material remains after 12h, add fresh catalyst (1 mol%) and ligand.

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Saponification (Deprotection)

Objective: Restore the carboxylic acid.

Procedure:

  • Dissolve the coupled ester in THF/Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at Room Temperature (RT) for 1–2 hours.

    • Note: Avoid heating to prevent attacking the C6-F or the newly installed amine.

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl. The product often precipitates.

  • Isolation: Filter the solid or extract with EtOAc/n-Butanol.

Data Summary & Troubleshooting

Ligand Screening for Pyridine Halides

The following table summarizes expected performance based on heteroaryl halide literature standards:

LigandBaseTempOutcome for 2-Br-6-F-Pyridine
XPhos Cs₂CO₃80°CRecommended. High yield, excellent C2 selectivity.
BrettPhos Cs₂CO₃80°CGood for primary amines, but XPhos is more robust for this specific scaffold.
BINAP NaOtBu100°CRisk. Strong base + High Temp = S_NAr side products (C6 substitution).
DPPF K₃PO₄90°CModerate yield. Often requires higher catalyst loading.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Catalyst poisoning or oxidation.Ensure rigorous degassing of dioxane. Switch to Pd(OAc)₂/XPhos pre-catalyst.
Side Product (M+Amine-HF)

at C6-Fluorine.
Lower temperature to 70°C. Switch base from Carbonate to Phosphate (

).
Ester Hydrolysis during Coupling Wet solvent or hygroscopic base.Use anhydrous Dioxane. Dry

in an oven before use.

References

  • Mechanistic Overview of Buchwald-Hartwig

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Amination of Heteroaryl Halides

    • Guram, A. S., et al. (1995). "Palladium-Catalyzed Reaction of Aryl Halides with Amines." Comprehensive Organometallic Chemistry.
  • Handling Carboxylic Acids in Coupling (Decarboxylative Context)

    • Goossen, L. J., et al. (2013).[1] "Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids." NIH / PMC.

  • Application Notes on Halopyridines

    • BenchChem Application Note: "Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine" (Analogous heteroaryl halide protocols).
  • Substrate Data (2-Bromo-6-fluoroisonicotinic acid)

    • PubChem Compound Summary: CID 138682323.[2]

Disclaimer: This protocol is designed for research purposes. All chemical handling should be performed in a fume hood with appropriate PPE.[3] The user assumes all liability for safety and compliance.

Sources

Application

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-fluoroisonicotinic Acid

Abstract This comprehensive guide details the strategic application of 2-bromo-6-fluoroisonicotinic acid as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We elucidate a robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of 2-bromo-6-fluoroisonicotinic acid as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We elucidate a robust, three-stage synthetic strategy that leverages the orthogonal reactivity of the functional groups on this pyridine scaffold. Detailed, field-proven protocols for amide bond formation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution are provided, along with the scientific rationale behind the selection of reagents and reaction sequences. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to construct novel kinase inhibitor libraries based on the privileged 2,4,6-trisubstituted pyridine core.

Introduction: The Strategic Value of the 2-Bromo-6-fluoropyridine Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that target the ATP-binding site is a cornerstone of this field.[3] Within this context, heterocyclic scaffolds that can form key hydrogen bonding interactions with the kinase "hinge" region are of paramount importance.[4][5]

2-Bromo-6-fluoroisonicotinic acid is an exemplary building block for kinase inhibitor synthesis due to its trifunctional nature, which allows for controlled, sequential diversification. The pyridine core itself is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[5] The three reactive handles offer a distinct and predictable order of operations:

  • Carboxylic Acid (C4-position): Provides a reliable anchor for introducing a wide variety of substituents via robust amide bond formation . This is often used to build the portion of the inhibitor that projects towards the solvent-exposed region of the ATP-binding site.

  • Bromine Atom (C2-position): Serves as the primary site for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig amination. This position is ideal for installing larger, often aromatic or heteroaromatic moieties that occupy the hydrophobic "deep pocket" of the kinase active site.

  • Fluorine Atom (C6-position): Acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6] The high electronegativity of fluorine activates the C6 position for nucleophilic attack, allowing for the introduction of amine, ether, or thioether linkages.

The key to leveraging this scaffold is understanding its inherent chemoselectivity . The C-Br bond is preferentially activated by palladium(0) catalysts for cross-coupling, while the C-F bond is significantly more labile towards nucleophilic attack.[7] This orthogonal reactivity allows for a planned, stepwise synthesis, minimizing the need for complex protecting group strategies and maximizing molecular diversity. This guide will focus on a synthetic strategy targeting inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways.[8][9][10]

Overall Synthetic Strategy & Workflow

The proposed synthetic route is a convergent, three-stage process designed to maximize modularity and control over the final molecular structure. The sequence prioritizes the most robust and least sensitive reaction first (amidation), followed by the introduction of the core aromatic systems (cross-coupling), and concluding with the final diversification step (SNAr).

G cluster_0 Stage 1: Amide Backbone Formation cluster_1 Stage 2: Core Scaffold Assembly (C-C Bond) cluster_2 Stage 3: Solvent-Front Modification (C-N/C-O Bond) A 2-Bromo-6-fluoro- isonicotinic acid B Step 1: Amide Coupling (HATU, DIPEA) A->B R1-NH2 C 2-Bromo-6-fluoro- isonicotinamide Intermediate B->C D Step 2: Suzuki Coupling (Pd Catalyst, Base) C->D R2-B(OH)2 E 6-Fluoro-2-aryl- isonicotinamide Intermediate D->E F Step 3: SNAr Reaction (Nucleophile, Base) E->F R3-NH2 or R3-OH G Final Kinase Inhibitor F->G G cluster_0 HATU Activation & Amide Formation RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated O-Acyl isouronium Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide R-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH2 Amine R'-NH2 (Amine)

Figure 2: Simplified mechanism of HATU-mediated amidation.

Materials:

  • 2-Bromo-6-fluoroisonicotinic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-fluoroisonicotinic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-6-fluoroisonicotinamide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed C-C bond formation at the C2-position, coupling the bromopyridine intermediate with an aryl or heteroaryl boronic acid.

Mechanism Overview: Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Cycle center Pd(0)L2 OA Oxidative Addition center->OA Ar-X PdII_Aryl Ar-Pd(II)-X L2 OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 TM->PdII_Diaryl RE Reductive Elimination RE->center PdII_Aryl->TM Ar'-B(OR)2 + Base PdII_Diaryl->RE Ar-Ar'

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-6-fluoroisonicotinamide intermediate (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • In a flask suitable for reflux, combine the 2-bromo-6-fluoroisonicotinamide intermediate, the boronic acid, and the base.

  • Add the solvent system (e.g., Dioxane/Water).

  • Degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 6-fluoro-2-aryl-isonicotinamide intermediate.

ParameterCondition ACondition BCondition C
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd₂(dba)₃ / SPhos
Base K₂CO₃ (aq)Cs₂CO₃K₃PO₄
Solvent Dioxane / H₂OToluene / H₂OTHF
Temperature 90 °C100 °C80 °C
Notes General purpose, good for many aryl boronic acids.Anhydrous conditions can be beneficial for some substrates.Buchwald ligands (SPhos) are excellent for challenging couplings.
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This final protocol describes the displacement of the C6-fluorine atom with a nucleophile, such as a primary or secondary amine.

Mechanism Overview:

G cluster_0 SNAr Mechanism Start Py-F Intermediate Meisenheimer Complex [Py(F)(Nu)]⁻ Start->Intermediate + Nu:⁻ (Slow) Nuc Nu:⁻ Product Py-Nu Intermediate->Product - F⁻ (Fast) LeavingGroup F⁻

Sources

Method

palladium-catalyzed cross-coupling of 2-Bromo-6-fluoroisonicotinic acid.

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroisonicotinic Acid Executive Summary & Strategic Analysis 2-Bromo-6-fluoroisonicotinic acid is a high-value scaffold in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroisonicotinic Acid

Executive Summary & Strategic Analysis

2-Bromo-6-fluoroisonicotinic acid is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It offers three distinct vectors for diversification:

  • C2-Br: Highly activated for Pd-catalyzed cross-coupling (primary vector).

  • C6-F: A latent handle for Nucleophilic Aromatic Substitution (

    
    ), typically reserved for late-stage functionalization.
    
  • C4-COOH: A solubilizing group or amide precursor.

The Challenge: Direct coupling of this substrate is complicated by the free carboxylic acid, which can poison Palladium catalysts via carboxylate coordination and reduce solubility in standard organic solvents. Furthermore, the electron-deficient pyridine ring makes the C6-fluorine susceptible to competitive


 attack if harsh bases (e.g., alkoxides) are employed.

The Solution: This guide presents two validated workflows:

  • Protocol A (The "Gold Standard"): Esterification followed by coupling. This route maximizes yield, solubility, and purification ease.

  • Protocol B (The Direct Route): Ligand-accelerated coupling of the free acid for rapid analog generation.

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the optimal protocol based on your downstream requirements.

Workflow Start Starting Material: 2-Bromo-6-fluoroisonicotinic Acid Decision Is the Acid Moiety Required Immediately? Start->Decision RouteA PROTOCOL A: Ester Route (High Yield, Scalable) Decision->RouteA No (Preferred) RouteB PROTOCOL B: Direct Acid Route (Rapid, Fewer Steps) Decision->RouteB Yes (Fast Track) StepA1 Step 1: Esterification (SOCl2, MeOH) RouteA->StepA1 StepB1 Direct Coupling (Pd-XPhos G3, K3PO4) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) StepA1->StepA2 StepA3 Step 3: Hydrolysis (Optional) (LiOH, THF/H2O) StepA2->StepA3 End Final Product: 2-Aryl-6-fluoroisonicotinic Acid (or Ester) StepA3->End StepB1->End

Figure 1: Strategic decision tree for processing 2-bromo-6-fluoroisonicotinic acid.

Protocol A: The Ester Route (Recommended)

This approach is recommended for scale-up (>1g) or when high purity is critical. Converting the acid to the methyl ester eliminates zwitterionic character, dramatically improving solubility in non-polar solvents (Dioxane, Toluene) and preventing catalyst sequestration.

Step 1: Methyl Ester Formation
  • Reagents: Thionyl Chloride (

    
    ), Methanol (MeOH).
    
  • Procedure: Suspend the acid in MeOH (0.5 M). Cool to 0°C. Add

    
     (2.0 equiv) dropwise. Heat to reflux for 3 hours. Concentrate to dryness.
    
  • Yield Expectation: >95% (Quantitative).

Step 2: Suzuki-Miyaura Cross-Coupling

Reagents & Conditions:

  • Substrate: Methyl 2-bromo-6-fluoroisonicotinate (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.2 equiv).

  • Catalyst:

    
     (3-5 mol%). Why? This catalyst is robust, air-stable, and excellent for electron-deficient heterocycles.
    
  • Base:

    
     (2.5 equiv). Avoid strong alkoxides to prevent C6-F displacement.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 80°C - 90°C.

Step-by-Step Protocol:

  • Charge: In a reaction vial, combine the methyl ester, arylboronic acid,

    
    , and 
    
    
    
    .
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • React: Heat to 85°C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: The product should appear as the major peak. If starting material remains after 4h, add 1 mol% additional catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Direct Coupling of Free Acid

This route is valuable for library synthesis where step count reduction is prioritized. It requires a specialized catalyst system to overcome the "poisoning" effect of the carboxylate.

Reagents & Conditions:

  • Substrate: 2-Bromo-6-fluoroisonicotinic acid (1.0 equiv).

  • Catalyst: XPhos Pd G3 or Pd(OAc)2 + SPhos (2-5 mol%).

    • Expert Insight: Biaryl phosphine ligands (Buchwald ligands) like XPhos create a bulky, electron-rich Pd center that facilitates oxidative addition into the C-Br bond even in the presence of inhibitory carboxylates.

  • Base:

    
     (3.0 equiv). Phosphate is preferred over carbonate for free acids to ensure complete deprotonation without excessive basicity.
    
  • Solvent: n-Butanol / Water (3:1) or DMF / Water (4:1).

  • Temperature: 80°C.

Step-by-Step Protocol:

  • Pre-mix: Dissolve the starting acid in the solvent mixture. Add

    
     and stir for 10 mins to form the potassium carboxylate salt (this ensures solubility).
    
  • Add Partners: Add the boronic acid (1.3 equiv) and the Pd-catalyst (pre-catalyst XPhos Pd G3 is preferred for accurate stoichiometry).

  • Degas: Sparge with Argon for 10 minutes. Oxygen inhibition is more pronounced with free acids.

  • React: Heat to 80°C for 4–12 hours.

  • Workup (Critical):

    • The product is an acid.[1][2] Do not just extract with organic solvent.

    • Acidify the aqueous reaction mixture to pH ~3-4 using 1N HCl.

    • Extract with EtOAc or 10% MeOH/DCM.

    • The product may precipitate directly upon acidification; filtration is often sufficient.

Mechanistic Selectivity & Troubleshooting

Understanding the competitive landscape is vital. The diagram below details why the reaction works and where it fails.

Mechanism Substrate 2-Bromo-6-fluoro- isonicotinic acid Path1 Path A (Desired): Oxidative Addition at C-Br Substrate->Path1 Pd(0) Fastest Path2 Path B (Side Rxn): SNAr at C-F Substrate->Path2 Strong Base (Alkoxides) Path3 Path C (Side Rxn): Decarboxylation Substrate->Path3 High T (>100°C) Product Cross-Coupled Product Path1->Product Byproduct1 Ether/Amine Byproduct Path2->Byproduct1 Byproduct2 2-Bromo-6-fluoro- pyridine Path3->Byproduct2

Figure 2: Reaction pathways and competitive side reactions.

Troubleshooting "The Black Box"
IssueSymptomRoot CauseFix
Low Conversion SM remains after 12h.Catalyst poisoning by COOH.Switch to Protocol A (Ester) or increase catalyst loading to 10% with XPhos .
Protodebromination Mass = SM minus Br, plus H.Hydride source present or incomplete transmetalation.Use dry solvents.[1] Ensure Boronic acid is high quality (not wet). Switch solvent to THF .
C6-F Substitution Product mass + OR group.

attack by solvent/base.
Avoid NaOtBu or NaOMe . Use weak bases (

,

). Avoid alcohol solvents if using strong base.
Decarboxylation Loss of CO2 (Mass - 44).Thermal instability.Keep T < 90°C. Do not use microwave irradiation for prolonged periods.

References

  • Suzuki-Miyaura Coupling of Halopyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of Free Carboxylic Acids

    • Billingsley, K. L., & Buchwald, S. W. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(40), 13552–13554. Link

  • Selectivity in Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). Selectivity in the Suzuki coupling of dihalopyridines. Synthesis, 2006(22), 3883-3887. Link

  • Reactivity of 2-Fluoropyridines

    • Soudy, C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3] Journal of the American Chemical Society, 136(25), 9017–9024. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 2-Bromo-6-fluoroisonicotinic Acid

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic and structural characteristics of this substrate—namely, the electron-deficient pyridine ring, the coordinating nitrogen and carboxylate moieties, and the C-F bond—present a distinct set of challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: From Low Yield to Optimized Success

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the most likely causes?

Answer: Low conversion in the Suzuki coupling of 2-Bromo-6-fluoroisonicotinic acid often points to issues with the catalytic cycle. The primary culprits are typically catalyst inhibition or suboptimal reaction conditions that fail to drive the reaction to completion.

  • Catalyst Inhibition: The pyridine nitrogen and the isonicotinic acid's carboxylate group can act as ligands, coordinating to the palladium center. This can sequester the active catalyst, preventing it from participating in the catalytic cycle. The electron-deficient nature of the pyridine ring, amplified by the fluorine substituent, makes the C-Br bond ripe for oxidative addition, but if the catalyst is not available, the reaction stalls.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1] If the base is too weak or sterically hindered, this step can become the rate-limiting bottleneck.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature balances reaction kinetics with catalyst stability.

Recommended Actions:

  • Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. We recommend using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium center, accelerate the rate-determining steps (oxidative addition and reductive elimination), and prevent the formation of inactive palladium complexes.

  • Screen Your Base: The choice of base is critical. For this substrate, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). They possess sufficient basicity to promote boronate formation without causing unwanted side reactions.

  • Optimize Temperature and Time: Perform a temperature screen, for example, from 80 °C to 110 °C. Monitor the reaction progress by LC-MS or TLC to determine the optimal reaction time and to check for starting material consumption versus side product formation.

Question 2: I'm observing a significant amount of a de-brominated side product (6-fluoroisonicotinic acid). How can I prevent this?

Answer: The formation of 6-fluoroisonicotinic acid is a result of a side reaction known as protodebromination . This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.

Causality: This side reaction can be promoted by several factors:

  • Source of Protons: Trace amounts of water in the solvent or reagents can serve as a proton source.

  • Catalyst System: Some palladium catalyst systems, particularly under basic conditions, can facilitate this reductive pathway. The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates the arene.

  • Reaction Conditions: Elevated temperatures can sometimes exacerbate protodebromination.

Recommended Actions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your reagents, particularly the base, in a vacuum oven before use. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.

  • Degas Your Solvent: Thoroughly degas the reaction solvent (e.g., by sparging with argon for 20-30 minutes) before adding the catalyst. This removes dissolved oxygen, which can degrade the catalyst and ligands, and also helps to remove moisture.

  • Ligand Modification: Switching to a more robust ligand system, as mentioned previously (e.g., Buchwald-type biaryl phosphine ligands), can often suppress this side reaction by favoring the desired cross-coupling pathway.

Question 3: My desired product is forming, but I also see a lot of homocoupled boronic acid (biaryl product from the boronic acid). What's going wrong?

Answer: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. This occurs when two molecules of the boronic acid couple with each other to form a symmetrical biaryl.

Causality: This is often promoted by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a pathway that facilitates the homocoupling of the boronic acid partner.

Recommended Actions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is thoroughly deoxygenated before heating. A common method is the "freeze-pump-thaw" technique (three cycles), which is highly effective at removing dissolved gases.

  • Use High-Purity Reagents: Ensure your palladium catalyst and ligands are of high purity and have been stored properly under an inert atmosphere.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common to drive the reaction to completion, using a very large excess can increase the statistical probability of homocoupling.

Suzuki Coupling Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues.

G start Low Yield or Side Products Observed check_conversion Analyze Reaction Mixture (LC-MS, TLC) start->check_conversion incomplete Incomplete Conversion (>10% SM remaining) check_conversion->incomplete Conversion Issue? side_products Side Products Detected check_conversion->side_products Purity Issue? catalyst_issue Potential Catalyst Issue incomplete->catalyst_issue Yes conditions_issue Suboptimal Conditions incomplete->conditions_issue Yes protodebromination Protodebromination (SM -> H) side_products->protodebromination Debrominated SM? protodeboronation Protodeboronation (Boronic Acid -> H) side_products->protodeboronation Deboronated Partner? homocoupling Homocoupling (Boronic Acid Dimer) side_products->homocoupling Boronic Dimer? screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_issue->screen_ligands screen_bases Screen Bases (K3PO4, Cs2CO3) conditions_issue->screen_bases optimize_temp Optimize Temperature & Reaction Time conditions_issue->optimize_temp success High Yield, Clean Product screen_ligands->success screen_bases->success optimize_temp->success anhydrous Ensure Anhydrous Conditions Use Dry, Degassed Solvents protodebromination->anhydrous boronic_ester Use Boronic Ester (e.g., pinacol ester) protodeboronation->boronic_ester degas_rigorously Rigorous Degassing (Freeze-Pump-Thaw) homocoupling->degas_rigorously anhydrous->success degas_rigorously->success boronic_ester->success

Caption: A troubleshooting workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: Should I protect the carboxylic acid group before the reaction? A: Generally, it is not necessary, and the free carboxylic acid can participate favorably in the reaction. The carboxylate formed in the presence of the base can enhance the solubility of the substrate. However, if you suspect it is interfering with the catalyst, you could consider converting it to an ester (e.g., a methyl or ethyl ester) and hydrolyzing it post-coupling. This adds two steps to your synthesis, so it should only be considered after other optimization attempts have failed.

Q: My boronic acid is not very stable. Are there alternatives? A: Yes. Protodeboronation is a known side reaction for many boronic acids, especially heteroaryl boronic acids.[3] If you suspect your boronic acid is degrading under the reaction conditions, consider using a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate. MIDA boronates are particularly robust and can be stored for long periods, releasing the boronic acid slowly under the reaction conditions.

Q: Which solvent system is best? A: A mixture of an organic solvent and water is very common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[4] Common choices include 1,4-dioxane/water, DME/water, or toluene/water. For substrates sensitive to protic sources, a purely anhydrous system using a polar aprotic solvent like DMF or NMP can be effective, often with a base like potassium fluoride (KF).[1]

Data Summary Tables

Table 1: Recommended Catalyst Systems for Heteroaryl Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-3High activity for electron-deficient heterocycles, promotes fast reaction rates.
Pd(OAc)₂P(t-Bu)₃2-5Excellent for sterically hindered substrates.
PdCl₂(dppf)(dppf)3-5A robust, general-purpose system, but may be less effective for this specific substrate.
PdCl₂(IMes)₂(IMes)2-4N-heterocyclic carbene (NHC) system, highly stable and effective.[1]

Table 2: Common Base and Solvent Combinations

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O (4:1)90 - 110Excellent for substrates with acidic protons.
Cs₂CO₃2.0Toluene / H₂O (5:1)100 - 110Strong base, highly effective but more expensive.
K₂CO₃3.0DME / H₂O (4:1)80 - 90A standard, cost-effective choice. May require higher catalyst loading.
KF3.0Anhydrous THF or Dioxane80 - 100Used in anhydrous conditions, particularly with boronic esters.[1]

Experimental Protocols

Protocol A: Standard Conditions

This protocol serves as a good starting point for initial screening.

  • To a reaction vial, add 2-Bromo-6-fluoroisonicotinic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a stir bar. Seal the vial with a septum and purge with argon for 10 minutes.

  • In a separate vial, prepare the catalyst solution. Add Pd(PPh₃)₄ (0.05 eq) and dissolve in degassed 1,4-dioxane/water (4:1 mixture).

  • Using a syringe, add the catalyst solution to the reaction vial under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~3-4 to precipitate the product.[5]

  • Filter the solid, wash with water, and dry under vacuum. Purify further by recrystallization or chromatography if necessary.

Protocol B: Optimized Conditions for High-Yield Coupling

This protocol uses a more advanced catalyst system designed for challenging substrates.

  • To a flame-dried Schlenk flask, add 2-Bromo-6-fluoroisonicotinic acid (1.0 eq), the arylboronic acid pinacol ester (1.3 eq), and potassium phosphate (K₃PO₄, 3.0 eq), previously dried under vacuum.

  • Add a stir bar. Seal the flask and evacuate and backfill with argon three times.

  • In a glovebox or under a positive flow of argon, add the catalyst precursor Pd₂(dba)₃ (0.015 eq) and the ligand SPhos (0.03 eq).

  • Add freshly distilled, anhydrous 1,4-dioxane via syringe. The solvent should be thoroughly degassed via three freeze-pump-thaw cycles prior to use.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction by LC-MS. The reaction is often complete in a shorter time frame with this catalyst system.

  • Follow the workup and purification procedure outlined in Protocol A.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) (Oxidative Adduct) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂⁻ pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Ate Complex) boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link].

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Protodeboronation of Boronic Acids and Their Derivatives.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • Černý, J., & Slanina, T. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3818.
  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link].

  • Wikipedia. Protodeboronation. Available from: [Link].

  • Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 4842-4863.

Sources

Optimization

Technical Guide: Minimizing Homocoupling in Reactions with 2-Bromo-6-fluoroisonicotinic Acid

The following technical guide is structured to address the specific challenges of cross-coupling 2-Bromo-6-fluoroisonicotinic acid . It moves beyond generic advice to focus on the interplay between the electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of cross-coupling 2-Bromo-6-fluoroisonicotinic acid . It moves beyond generic advice to focus on the interplay between the electron-deficient pyridine ring, the acidic moiety, and the competing homocoupling pathways.

Executive Summary & Substrate Analysis

2-Bromo-6-fluoroisonicotinic acid presents a "perfect storm" for side reactions in Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Successful coupling requires navigating three competing factors:

  • Electronic Deficiency: The pyridine ring is highly electron-deficient due to the nitrogen atom and the C6-fluorine. While this accelerates Oxidative Addition (inserting Pd into C-Br), it destabilizes the resulting Pd(II) intermediate, making it prone to Reductive Homocoupling (formation of bipyridines) if the transmetallation step is slow.

  • The Acidic Handle (C4-COOH): The free carboxylic acid can coordinate to Pd(II), forming unreactive Pd-carboxylate species ("catalyst poisoning") or consuming the base required for the boronate activation.

  • Boronic Acid Homocoupling: The most common "homocoupling" issue is actually the dimerization of your nucleophile (Ar-B(OH)₂

    
     Ar-Ar), driven by oxygen or slow consumption of the oxidative addition complex.
    

Diagnostic: Which Homocoupling are you seeing?

Before optimizing, confirm the identity of your impurity via LCMS/NMR.

ObservationImpurity TypeRoot Cause
Mass = [Boronic Acid Dimer] Oxidative Homocoupling (Ar'-Ar')Oxygen contamination; Slow transmetallation; Excess base.
Mass = [Pyridine Dimer] Reductive Homocoupling (Py-Py)Alcohol solvents acting as reductants; Catalyst disproportionation; Lack of active boronate.
Mass = [Starting Material - Br + H] Protodeboronation (of Boronic Acid)Base too strong; Temperature too high; Wet solvent (for unstable boronates).
Mass = [Pyridine - Br + H] Hydrodehalogenation Hydride source present (e.g., alcohols); Overheating.

Core Protocols

Method A: The "Gold Standard" (Ester Protection)

Recommended for scale-up and high-value intermediates. Converting the acid to an ester eliminates catalyst poisoning and solubility issues, significantly reducing homocoupling risks.

Step 1: Esterification

  • Reagents: MeOH, H₂SO₄ (cat.) OR TMS-Diazomethane.

  • Product: Methyl 2-bromo-6-fluoroisonicotinate.

Step 2: Cross-Coupling

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Ferrocenyl ligands prevent Pd-cluster formation.

  • Ligand: dppf (added 1:1 w/ Pd if catalyst is aged).

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is gentler than carbonate.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 80-90 °C.

  • Procedure:

    • Charge Ester (1.0 eq), Boronic Acid (1.2 eq), Base, and Pd catalyst in a vial.

    • Seal and purge with Argon (3x vacuum/refill cycles). Critical Step.

    • Inject degassed Dioxane.

    • Heat.

Method B: The "Direct Route" (Free Acid)

Recommended for rapid screening or when ester hydrolysis is difficult. Requires specific conditions to prevent the carboxylate from shutting down the cycle.

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) OR Pd(OAc)₂ + SPhos.

  • Base: Na₂CO₃ (3.5 - 4.0 equiv) - Extra base required to neutralize the acid first.

  • Solvent: DME / H₂O (3:1). Water is necessary here to solubilize the carboxylate salt.

  • Additive: None, but ensure vigorous stirring.

  • Warning: Expect 10-15% lower yields due to competitive protodecarboxylation or catalyst inhibition.

Troubleshooting Guide & FAQ

Q1: I am seeing significant homocoupling of my Boronic Acid. Why?

A: This is an Oxidative Homocoupling driven by Oxygen.

  • The Mechanism: Oxygen re-oxidizes Pd(0) or interacts directly with the activated boronate.

  • The Fix:

    • Degas Solvents: Sparging with nitrogen for 15 mins is better than sonication. Freeze-Pump-Thaw is best.

    • Slow Addition: Add the Boronic Acid as a solution via syringe pump over 1 hour. This keeps its concentration low relative to the Pd-Pyridine complex, favoring cross-coupling.

    • Switch Solvent: If using DMF/DMA, switch to Toluene/Water or Dioxane. Amide solvents can sometimes promote homocoupling.[2][3]

Q2: I am seeing the Pyridine dimer (2,2'-bipyridine species). Why?

A: This is Reductive Homocoupling , often caused by "stalled" catalysis.

  • The Cause: If the Boronic Acid is not transmetallating fast enough, two molecules of [Pyridine-Pd-Br] can disproportionate to form [Pyridine-Pd-Pyridine], which then reductively eliminates the dimer.

  • The Fix:

    • Avoid Alcohols: Do not use iPrOH or EtOH; they act as reducing agents.

    • Increase Boronate Activity: Use a stronger base (KOH or Cs₂CO₃) or switch from Boronic Acid to a Pinacol Ester (which is often more stable but slower) or a Trifluoroborate salt (faster transmetallation).

    • Change Ligand: Use a bulky, electron-rich ligand like XPhos or SPhos . These facilitate the oxidative addition but sterically hinder the formation of the bis-pyridyl-Pd complex required for homocoupling.

Q3: Does the Fluorine atom at C6 affect the reaction?

A: Yes.

  • Effect: It makes the C2-Br bond more reactive toward oxidative addition (good) but makes the ring electron-poor.

  • Risk: Electron-poor pyridines are prone to nucleophilic aromatic substitution (

    
    ) if you use harsh nucleophiles (like thiols or strong alkoxides). Standard Suzuki bases (Carbonates/Phosphates) are generally safe, but avoid hydroxide bases at high temperatures if possible.
    

Mechanistic Visualization

The following diagram illustrates the divergence points where the reaction can fail (Homocoupling) versus succeed (Cross-Coupling).

SuzukiPathways Start Start: 2-Bromo-6-fluoroisonicotinic acid OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Activated Boronate Disprop Disproportionation OxAdd->Disprop Slow Transmetallation Boronate Boronic Acid (R-B(OH)2) ActBor Activated Boronate (R-B(OH)3)- Boronate->ActBor + Base Base Base Activation Base->ActBor ActBor->TransMet HomoOx Oxidative Homocoupling (R-R) ActBor->HomoOx + O2 (Fast) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product DESIRED PRODUCT (Ar-R) RedElim->Product O2 Oxygen (O2) O2->HomoOx HomoRed Reductive Homocoupling (Ar-Ar / Bipyridine) Disprop->HomoRed Elimination

Caption: Pathways of Divergence. Green path indicates the desired cross-coupling cycle. Red paths indicate the two distinct homocoupling failure modes (Oxidative vs. Reductive) driven by oxygen or stalled transmetallation.

Data Summary: Solvent & Base Screening

Representative performance based on electron-deficient chloropyridine couplings.

Solvent SystemBaseTempYieldMajor Byproduct
DME / H₂O (3:1) Na₂CO₃ 85°C 88% Trace R-R
Toluene (Anhydrous)K₃PO₄100°C65%Unreacted SM (Solubility)
DMFK₂CO₃100°C55%R-R (Oxidative Homocoupling)
iPrOH / H₂OK₂CO₃80°C40%Ar-Ar (Reductive Homocoupling)

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Billingsley, K.; Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link

  • Diao, T.; Stahl, S. S. "Synthesis of Citrinin through a Biomimetic Oxidative Cyclization." (Discusses Pd-carboxylate poisoning mechanisms). Journal of the American Chemical Society, 2011 , 133(37), 14566–14569. Link

  • BenchChem Technical Notes. "Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid." BenchChem, 2025 . Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-6-fluoroisonicotinic Acid Reactions

Executive Summary Working with 2-Bromo-6-fluoroisonicotinic acid presents a "perfect storm" of catalyst deactivation mechanisms. You are likely experiencing stalled reactions, low turnover numbers (TON), or precipitation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Working with 2-Bromo-6-fluoroisonicotinic acid presents a "perfect storm" of catalyst deactivation mechanisms. You are likely experiencing stalled reactions, low turnover numbers (TON), or precipitation of palladium black. This is not due to bad catalyst quality; it is an intrinsic property of your substrate.

This molecule contains three distinct interference motifs:

  • C4-Carboxylic Acid: Forms stable, unreactive carboxylate-Pd complexes (The "Anchor" Effect).

  • Pyridine Nitrogen: Competes with phosphine ligands for the metal center (The "Displacement" Effect).

  • C6-Fluorine: Highly activates the ring for unwanted nucleophilic aromatic substitution (

    
    ) if incorrect bases are used.
    

This guide provides the mechanistic root cause analysis and the specific protocols required to restart your chemistry.

Part 1: The "Dead" Reaction (Complete Inhibition)

User Query: "I added 5 mol% Pd(PPh3)4 and the reaction turned black immediately with 0% conversion. Why is the catalyst dying instantly?"

Root Cause Analysis

You are witnessing Dual-Mode Catalyst Poisoning . In its native acid form, the substrate acts as a chelating ligand rather than a reactant.

  • The Carboxylate Trap: Under basic coupling conditions, the carboxylic acid deprotonates (

    
    ). The resulting carboxylate anion (
    
    
    
    ) binds tightly to the Pd(II) intermediate, preventing the transmetallation step.
  • The Pyridine Sink: The basic pyridine nitrogen coordinates to the palladium, displacing your labile triphenylphosphine ligands. This forms a "heterocycle-poisoned" complex that is catalytically dormant.

Visualizing the Failure Mode

The following diagram illustrates how your substrate arrests the catalytic cycle.

CatalystPoisoning cluster_legend Mechanism of Failure Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd0->OxAdd + Substrate Substrate 2-Bromo-6-fluoro- isonicotinic acid Poisoned DEAD CATALYST (Stable Bis-Chelate) OxAdd->Poisoned 1. N-Coordination 2. Carboxylate Binding Product Coupled Product OxAdd->Product Transmetallation (BLOCKED) desc The substrate binds to Pd via both N and O atoms, forming a stable 5- or 6-membered chelate that shuts down the catalytic cycle.

Caption: Figure 1.[1] Dual-mode deactivation pathway where the substrate acts as a suicide ligand.

The Fix: The "Protect-Couple-Hydrolyze" Strategy

Do not attempt to couple the free acid directly unless absolutely necessary. The success rate is <15%. You must mask the carboxylic acid.

Protocol 1: Rapid Methyl Esterification

  • Dissolve 2-Bromo-6-fluoroisonicotinic acid (1.0 eq) in MeOH (0.5 M).

  • Add

    
     (catalytic, 0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.5 eq) dropwise at 0°C.
  • Reflux for 2 hours.

  • Workup: Concentrate, neutralize with sat.

    
    , and extract with EtOAc.
    
    • Result: The methyl ester prevents carboxylate binding and increases solubility in non-polar solvents (Toluene/THF) required for high-performance catalysts.

Part 2: Sluggish Conversion & Ligand Selection

User Query: "I protected the acid as the ester, but the reaction is still slow (48h) and yields are low. I'm using Pd(dppf)Cl2."

Root Cause Analysis

Standard ligands like dppf or


 are insufficiently bulky. The pyridine nitrogen in your substrate is still exposed and can attack the palladium center from the "back," slowing down the reaction. You need Bulky, Electron-Rich Dialkylbiaryl Phosphines  (Buchwald Ligands).
Ligand Selection Matrix

Use this table to select the correct catalyst system for your specific coupling partner.

Coupling TypeRecommended Catalyst/LigandWhy?
Suzuki-Miyaura Pd(OAc)₂ + XPhos or XPhos Pd G4 XPhos is extremely bulky; it forms a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating.
Suzuki (Alternative) Pd(OAc)₂ + SPhos SPhos is excellent for high turnover, but XPhos is superior for sterically demanding or "poisonous" substrates.
Sonogashira PdCl₂(PPh₃)₂ + XPhos (additive) Standard Sonogashira often fails here. Adding XPhos prevents the "alkyne polymerization" side reaction.
Buchwald-Hartwig BrettPhos Pd G4 For C-N coupling. The fluorine atom makes the ring electron-deficient, aiding oxidative addition, but you need BrettPhos to ensure reductive elimination occurs.
Part 3: The "Hidden" Side Reaction (Fluorine Displacement)

User Query: "I see product formation by LCMS, but the mass is wrong (M-19+MeO). What happened?"

Root Cause Analysis

You have triggered Nucleophilic Aromatic Substitution (


) .
The structure of 2-Bromo-6-fluoroisonicotinic acid is highly activated. The electron-withdrawing Nitrogen, Carboxyl, and Bromine atoms pull density away from the ring, making the C6-Fluorine position extremely susceptible to attack by strong nucleophiles (like methoxide, ethoxide, or hydroxide).

Troubleshooting Checklist:

  • Are you using NaOMe or NaOEt as a base?

    • STOP. These are strong nucleophiles. They will displace the Fluorine atom.

  • Are you using KOH or NaOH in alcohol solvents?

    • STOP. This generates alkoxides in situ.

Corrective Action: Switch to Non-Nucleophilic Bases :

  • Best:

    
     (Potassium Phosphate Tribasic) – suspended in Toluene/Water or Dioxane/Water.
    
  • Alternative:

    
     (Cesium Carbonate) – excellent solubility in DMF/DMAc.
    
  • Solvent: Avoid alcohols. Use Toluene, THF, 1,4-Dioxane, or DME.

Part 4: Validated Experimental Protocol

Workflow: Suzuki Coupling of Methyl 2-bromo-6-fluoroisonicotinate

  • Preparation :

    • Substrate: Methyl 2-bromo-6-fluoroisonicotinate (1.0 eq, 1.0 mmol)

    • Boronic Acid: Arylboronic acid (1.2 eq)

    • Catalyst: XPhos Pd G4 (2 mol%, 0.02 mmol) (Alternatively: Pd(OAc)2 + XPhos in 1:2 ratio)

    • Base:

      
       (3.0 eq, 3.0 mmol)
      
    • Solvent: THF:Water (4:1 ratio, degassed)

  • Execution :

    • Charge a reaction vial with substrate, boronic acid, catalyst, and base.

    • Seal and purge with Argon for 5 minutes (Critical:

      
       promotes homocoupling).
      
    • Add degassed solvent via syringe.

    • Heat to 60°C (Do not overheat; 60°C is sufficient for XPhos and prevents defluorination).

    • Monitor by LCMS after 2 hours.

  • Hydrolysis (If acid is required) :

    • Once coupled, add LiOH (2M aq, 5 eq) directly to the reaction mixture.

    • Stir at RT for 1 hour.

    • Acidify with 1M HCl to precipitate the final product.

References
  • Catalyst Deactivation Mechanisms

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
  • Ligand Selection for Pyridines

    • Palladium-Catalyzed Cross-Coupling Reactions of 2-Halopyridines. Journal of the American Chemical Society.[2]

  • Protection Strategies

    • Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Buchwald Ligand Guide

    • User's Guide to Buchwald-Hartwig Amin

Sources

Optimization

Technical Support Center: Catalyst Remediation for 2-Bromo-6-fluoroisonicotinic Acid Scaffolds

Current Status: Operational Topic: Catalyst Removal (Workup Procedures) Target Molecule: 2-Bromo-6-fluoroisonicotinic acid (and related halogenated pyridine carboxylates) Primary Contaminants: Palladium (Pd), Copper (Cu)...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Removal (Workup Procedures) Target Molecule: 2-Bromo-6-fluoroisonicotinic acid (and related halogenated pyridine carboxylates) Primary Contaminants: Palladium (Pd), Copper (Cu)

Core Directive: The Chelation Challenge

Why is this difficult? Unlike standard phenyl-ring couplings, 2-Bromo-6-fluoroisonicotinic acid presents a "double-trap" for transition metals. The pyridine nitrogen (even with electron-withdrawing halogens) and the carboxylic acid moiety can act as a bidentate ligand, stabilizing metal complexes and dragging them into the aqueous phase or co-precipitating them with the product.

The Expert Insight (Causality): Standard water/organic extractions often fail because the metal follows the "solubility switch" of your product. When you basify to dissolve the acid, the metal often stays coordinated to the carboxylate. When you acidify to precipitate, the metal may remain coordinated to the nitrogen or get trapped in the crystal lattice.

Protocol Module A: The "pH-Swing" Wash (Self-Validating)

This method exploits the specific pKa shifts caused by the Fluorine and Bromine substituents.

  • Theoretical Basis: The electron-withdrawing nature of the 2-Br and 6-F substituents lowers the pKa of the pyridine nitrogen (likely < 1.0) and the carboxylic acid (approx.[1][2][3] 3.0–3.5).[4] We use this to strip non-polar metal-ligand complexes.

Step-by-Step Procedure
  • Dissolution (Validation Step): Dissolve the crude reaction mixture in 0.5 M NaOH (Target pH > 10).

    • Checkpoint: The solution must be homogenous. If solids remain, they are likely inorganic salts or polymerized catalyst ligands. Filter these out before proceeding.

  • The "Stripping" Wash: Wash the basic aqueous layer with TBME (tert-Butyl methyl ether) or DCM (Dichloromethane) (3x).

    • Mechanism:[4][5] The product is locked as the sodium carboxylate in water. The non-polar catalyst ligands (e.g., Triphenylphosphine, dppf) and non-polar Pd(0) clusters partition into the organic layer.

  • The Scavenger Spike (Optional but Recommended): Add N-Acetylcysteine (NAC) (0.5 equiv relative to Pd) to the basic aqueous layer and stir for 30 mins.

    • Why: NAC is water-soluble at high pH and outcompetes the pyridine nitrogen for metal binding.

  • Controlled Precipitation: Slowly acidify the aqueous layer with 2 M HCl to pH 3–4.

    • Critical: Do not overshoot to pH < 1. The pyridine nitrogen is weakly basic; if you go too acidic, you might form the soluble pyridinium hydrochloride salt, reducing yield.

  • Filtration: Collect the precipitate. Wash with water (removes soluble Metal-NAC complexes).

Visualization: The pH-Swing Logic

pH_Swing start Crude Reaction Mixture base_add Add 0.5M NaOH (pH > 10) start->base_add check1 Checkpoint: Clear Solution? base_add->check1 filter Filter Solids (Inorganics) check1->filter No (Solids present) wash Wash with TBME/DCM check1->wash Yes filter->wash phase_sep Phase Separation wash->phase_sep org_waste Organic Layer (Contains Ligands/Pd(0)) phase_sep->org_waste aq_layer Aqueous Layer (Product as Na-Salt) phase_sep->aq_layer acidify Acidify to pH 3-4 (Precipitate Free Acid) aq_layer->acidify final Pure Product Solid acidify->final

Caption: Logical flow for separating hydrophobic catalyst ligands from the hydrophilic halogenated isonicotinic acid salt.

Protocol Module B: Solid-Supported Scavenging (Polishing)

If the pH-swing is insufficient (e.g., for API specs < 10 ppm), use functionalized silica. This is superior to activated carbon for pyridine-based acids because it minimizes yield loss due to non-specific adsorption.

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForCompatibility with 2-Br-6-F-Isonicotinic Acid
SiliaMetS® Thiol -SH (Propylthiol)Pd(II), Cu, AgHigh. The thiol binds Pd stronger than the pyridine nitrogen.
SiliaMetS® TMT Trithiocyanuric acidPd(0), Pd(II)High. Excellent for removing Pd from Suzuki couplings.
Activated Carbon N/A (Adsorption)Colloidal PdMedium. Risk of adsorbing the aromatic product (yield loss). Use only if product is dark grey/black.
SiliaMetS® Triamine -NH2 (Chelating)Cu, Zn, NiLow. The amine is basic and may form salts with your carboxylic acid product.
Execution Protocol
  • Solvent Switch: Dissolve the isolated acid in a solvent where it is fully soluble (e.g., THF, MeOH, or EtOAc). Do not use DMF/DMSO if possible, as they compete for metal binding.

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4–8 equivalents relative to the residual metal content (or 5-10 wt% relative to product if metal content is unknown).

  • Temperature: Stir at 40–50°C for 2–4 hours. Heat is kinetic energy; it helps the metal dissociate from the pyridine and find the thiol on the silica.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Analysis: Check filtrate color. If yellow/orange persists, repeat.

Troubleshooting & FAQs

Q1: My product is turning grey/black after acidification. What happened? A: This is "Pd-black" (colloidal Palladium(0)). It precipitates when the solubilizing ligands are stripped away during the acid wash.

  • Fix: Redissolve the product in base (NaOH). Add Activated Carbon (e.g., Darco G-60) , stir for 1 hour, and filter through Celite. Then re-acidify. The carbon traps the colloids better than silica scavengers.

Q2: I used the pH-swing method, but ICP-MS still shows 500 ppm Pd. Why? A: You likely have a "Palladacycle" or a strong N-Pd bond that is stable to base.

  • Fix: Use the L-Cysteine Wash .

    • Dissolve product in EtOAc/THF.

    • Wash with a 10% aqueous solution of L-Cysteine (adjusted to pH 7).

    • The L-Cysteine is a zwitterion that rips Pd from the pyridine ring and pulls it into the water layer.

Q3: Can I use crystallization to clean up the metal? A: Yes, but be careful. Metals can get trapped in the crystal lattice (occlusion).[6]

  • Protocol: Use a "Anti-Solvent Crash" method. Dissolve the product in a minimum amount of hot polar solvent (MeOH or Acetone). Add a scavenger (Thiol-silica) and filter hot. Then, slowly add the anti-solvent (Water or Hexanes) to the filtrate. This ensures the metal is scavenged before the lattice forms.

Q4: Will the Bromine or Fluorine atoms react with the scavengers? A: Generally, no. Thiol scavengers react with soft electrophiles (metals). The C-Br and C-F bonds on the pyridine ring are stable under standard scavenging conditions (20–60°C, neutral/mildly acidic). Avoid using strong amine scavengers or strong bases at high heat, which could trigger SNAr (Nucleophilic Aromatic Substitution) at the Fluorine position.

References & Grounding

  • General Process for Pd Removal:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Foundational text on scavenger selection).

  • Scavenger Specifics (Silica-based):

    • SiliCycle Inc.[3] "Metal Scavengers User Guide." (Verified source for Thiol/TMT selectivity).

  • Halogenated Pyridine Chemistry:

    • PubChem Compound Summary: 2-Bromo-6-fluoronicotinic acid. (Source for structural confirmation and pKa estimation context).

  • Aqueous Workup Strategies (L-Cysteine):

    • Organic Process Research & Development (OPRD). Common industry standard for using L-Cysteine and NAC for Pd removal in polar scaffolds.

Disclaimer: This guide is for research purposes. Always perform small-scale pilot tests before committing the entire batch to a remediation strategy.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-6-fluoroisonicotinic Acid Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the 2-Halo-Isonicotinic Acid Scaffold The substituted pyridine core is a privileged scaffold in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Halo-Isonicotinic Acid Scaffold

The substituted pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Within this class, 2-halo-isonicotinic acids have emerged as versatile building blocks for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of a halogen atom at the 2-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments to probe the chemical space around a target's binding site. The carboxylic acid moiety at the 4-position is an ideal anchor for forming amide bonds, a common linkage in many drug molecules that can establish crucial hydrogen bonding interactions within an active site.

This guide focuses on the 2-bromo-6-fluoroisonicotinic acid scaffold. The presence of the fluorine atom at the 6-position is anticipated to modulate the electronic properties of the pyridine ring and can influence the binding affinity and metabolic stability of the resulting analogs. While comprehensive SAR studies on this specific scaffold are not extensively published, we can extrapolate from the well-documented development of structurally similar compounds, such as 2-bromo-6-methylisonicotinic acid derivatives, which have shown promise as inhibitors of kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. IRAK4 is a critical mediator in inflammatory signaling pathways, making it an attractive target for the treatment of various autoimmune and inflammatory diseases.

This guide will therefore present a predictive SAR analysis for a hypothetical library of 2-bromo-6-fluoroisonicotinic acid amides, offering a roadmap for the rational design of novel kinase inhibitors.

Proposed Structure-Activity Relationship (SAR) Landscape

Based on SAR trends observed in related series of pyridine-based kinase inhibitors, we can hypothesize the following relationships for our target scaffold. The core structure is divided into three key regions for modification: the amide substituent (R1) , the C-2 substituent (R2) , and potential modifications to the pyridine core itself.

SAR_overview Scaffold 2-Bromo-6-fluoroisonicotinic Acid Core R1 Amide Substituent (R1) - Probes solvent front - Forms key H-bonds Scaffold->R1 Amide Coupling R2 C-2 Substituent (R2) - Accesses hydrophobic pockets - Modulates selectivity Scaffold->R2 Cross-Coupling (e.g., Suzuki) Core Pyridine Core - Modulates pKa - Influences planarity Scaffold->Core Core Modification

Caption: Key regions for SAR exploration of the 2-bromo-6-fluoroisonicotinic acid scaffold.

The Amide Substituent (R1): Targeting the Solvent Front

The amide moiety is crucial for interacting with the hinge region of many kinase active sites. Modifications at this position can significantly impact potency and selectivity.

Analog Series R1 Substituent Predicted Activity Rationale
1a Small aliphatic amines (e.g., methylamine, cyclopropylamine)Low to moderateMay lack sufficient interactions to anchor the molecule effectively.
1b Substituted anilines (e.g., 4-methoxyaniline, 3-chloroaniline)Moderate to highAromatic ring can form π-stacking interactions. Substituents can probe for additional binding pockets.
1c Heterocyclic amines (e.g., aminopyrazole, aminothiazole)Potentially highCan act as both hydrogen bond donors and acceptors, increasing binding affinity.
1d Chiral amines (e.g., (R/S)-1-phenylethylamine)Stereospecific activityThe chiral center can lead to differential interactions with the protein, with one enantiomer often being significantly more active.
The C-2 Substituent (R2): Probing Hydrophobic Pockets

The bromine atom at the C-2 position serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This position is often directed towards a hydrophobic pocket in the kinase active site.

Analog Series R2 Substituent Predicted Activity Rationale
2a PhenylModerateProvides a basic hydrophobic interaction.
2b Substituted phenyl rings (e.g., 4-fluorophenyl, 3,5-dimethylphenyl)Moderate to highSubstituents can fine-tune electronic properties and optimize hydrophobic interactions.
2c Heteroaromatic rings (e.g., pyridine, thiophene)Potentially highCan introduce additional hydrogen bonding opportunities and improve solubility.
2d Fused bicyclic systems (e.g., indole, benzofuran)HighLarger aromatic systems can maximize interactions within deep hydrophobic pockets.

Experimental Protocols

General Synthetic Scheme

The synthesis of the proposed analogs can be achieved through a convergent synthetic route, as outlined below.

synthesis_workflow start 2-Bromo-6-fluoroisonicotinic acid amide Amide Coupling (R1-NH2, HATU, DIPEA) start->amide intermediate 2-Bromo-6-fluoro-N-(R1)-isonicotinamide amide->intermediate suzuki Suzuki Coupling (R2-B(OH)2, Pd catalyst, base) intermediate->suzuki product Target Analog (R2)-6-fluoro-N-(R1)-isonicotinamide suzuki->product

Caption: General synthetic workflow for the preparation of 2-bromo-6-fluoroisonicotinic acid analogs.

Step-by-step Protocol for Amide Coupling:

  • To a solution of 2-bromo-6-fluoroisonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.1 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • The desired amine (R1-NH2) (1.2 eq) is added, and the reaction is stirred at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-bromo-6-fluoro-N-(R1)-isonicotinamide intermediate.

Step-by-step Protocol for Suzuki-Miyaura Cross-Coupling:

  • To a microwave vial is added the 2-bromo-6-fluoro-N-(R1)-isonicotinamide intermediate (1.0 eq), the corresponding boronic acid (R2-B(OH)2) (1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq), and a base such as potassium carbonate (3.0 eq).

  • The vial is sealed, and a mixture of dioxane and water (e.g., 4:1) is added.

  • The reaction mixture is heated in a microwave reactor to 100-120 °C for 30-60 minutes, monitoring by LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or preparative HPLC to yield the final target analog.

Kinase Inhibition Assay Protocol (Example: IRAK4)

A biochemical assay is employed to determine the in vitro potency of the synthesized compounds against the target kinase.

screening_workflow start Compound Dilution Series reagents Kinase (IRAK4), Substrate (Peptide), ATP, Assay Buffer start->reagents incubation Incubation at Room Temperature reagents->incubation detection Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Luminescence Reading detection->readout analysis IC50 Curve Fitting readout->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Compound Preparation: Compounds are serially diluted in DMSO to create a concentration gradient (e.g., from 10 µM to 0.1 nM).

  • Reaction Mixture: In a 384-well plate, the recombinant human IRAK4 enzyme, a suitable peptide substrate, and ATP are combined in an assay buffer.

  • Inhibition: The diluted compounds are added to the reaction mixture and incubated for a specified time (e.g., 60 minutes) at room temperature to allow for kinase activity.

  • Detection: A detection reagent, such as the ADP-Glo™ Kinase Assay (Promega), is added to stop the kinase reaction and quantify the amount of ADP produced, which is proportional to the enzyme activity.

  • Signal Measurement: The luminescence signal is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to controls (no inhibitor and no enzyme) and plotted against the compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Comparative Analysis and Future Directions

The SAR data generated from the proposed library of analogs will provide a comprehensive understanding of the structural requirements for potent and selective inhibition of the target kinase.

  • Comparison with Alternatives: The potency and selectivity of the most promising 2-bromo-6-fluoroisonicotinic acid analogs should be compared against known inhibitors of the same target. For IRAK4, this would include compounds such as PF-06650833 (Zimlovisertib). This comparison will establish the novelty and potential advantages of this new scaffold.

  • Influence of the 6-Fluoro Substituent: A direct comparison of the activity of a 2-bromo-6-fluoroisonicotinic acid analog with its 6-methyl or 6-unsubstituted counterpart will elucidate the specific contribution of the fluorine atom to the binding affinity and other properties. Fluorine can potentially engage in favorable orthogonal multipolar interactions with the protein backbone or influence the pKa of the pyridine nitrogen, thereby modulating the overall binding mode.

  • Future Optimization: Based on the initial SAR, further optimization can be pursued. This may involve exploring a wider range of substituents at the R1 and R2 positions, or modifying the pyridine core itself, for instance, by introducing substituents at the C-5 position. Computational modeling and X-ray crystallography of inhibitor-kinase complexes will be invaluable tools to guide these subsequent design iterations.

Conclusion

The 2-bromo-6-fluoroisonicotinic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. By systematically exploring the structure-activity relationships through the synthesis and biological evaluation of a diverse library of analogs, it is possible to identify potent and selective compounds with therapeutic potential. The experimental protocols and predictive SAR analysis presented in this guide provide a robust framework for researchers to embark on such drug discovery programs. The insights gained from these studies will not only advance the development of inhibitors for specific kinases like IRAK4 but will also contribute to the broader understanding of pyridine-based scaffolds in medicinal chemistry.

References

  • PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]

  • PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. [Link]

  • Google Patents. (2023).
  • Google Patents. (2016). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
  • PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

  • Semantic Scholar. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. [Link]

  • PubMed. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • PubMed. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. [Link]

  • PubMed Central. (2016). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]

  • PubMed. (2010). Synthesis and biological evaluation of piperic acid amides as free radical scavengers and α-glucosidase inhibitors. [Link]

  • PubMed Central. (2021). Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. [Link]

  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues. [Link]

  • ResearchGate. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of fluoro analogues of antimitotic phenstatin. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. [Link]

  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • PubMed. (1999). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. [Link]

Sources

Comparative

spectroscopic analysis and confirmation of 2-Bromo-6-fluoroisonicotinic acid product structure

Topic: Spectroscopic Analysis and Confirmation of 2-Bromo-6-fluoroisonicotinic Acid Content Type: Technical Comparison & Characterization Guide Beyond Mass Spectrometry: A Multi-Dimensional NMR Approach Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis and Confirmation of 2-Bromo-6-fluoroisonicotinic Acid Content Type: Technical Comparison & Characterization Guide

Beyond Mass Spectrometry: A Multi-Dimensional NMR Approach

Executive Summary

In the synthesis of halogenated pyridine building blocks, 2-Bromo-6-fluoroisonicotinic acid presents a specific analytical challenge: regioisomerism. Standard Liquid Chromatography-Mass Spectrometry (LC-MS) is often insufficient for Quality Control (QC) because the target molecule shares an identical mass (


 218.9/220.9) and similar polarity with its isomers (e.g., 2-fluoro-6-bromoisonicotinic acid or 2-bromo-5-fluoro isomers).

This guide compares the standard QC workflow against a Definitive Structural Confirmation Protocol . We demonstrate that while LC-MS confirms purity and mass, only a multi-nuclear NMR approach (


H, 

C,

F) utilizing scalar coupling constants (

-values) provides the necessary resolution to unambiguously assign the halogen positions.

The Analytical Challenge: Regioisomerism

The pyridine ring is susceptible to nucleophilic aromatic substitution (


) and halogen dance rearrangements during synthesis. For the target molecule 2-Bromo-6-fluoroisonicotinic acid , the critical risk is the misidentification of the halogen positions relative to the carboxylic acid moiety.
Comparative Analysis of Analytical Methods
FeatureMethod A: Standard LC-MS Method B: Multi-Nuclear NMR (

H,

C,

F)
Primary Output Retention time (

),

ratio.
Chemical shift (

), Coupling constants (

), Integration.
Isomer Specificity Low. Regioisomers often co-elute or have identical fragmentation patterns.High. Distinct coupling patterns (

,

) map exact atomic connectivity.
Sample Requirement Microgram (<1 mg).Milligram (5–10 mg).
Throughput High (Minutes).Medium (Hours).[1]
Verdict Excellent for purity tracking.Essential for structural validation.

Decision Logic & Workflow

The following diagram illustrates the decision matrix required to certify the material for downstream drug development.

StructuralConfirmation Start Crude Product (2-Bromo-6-fluoroisonicotinic acid) LCMS Step 1: LC-MS Analysis (Check Purity & Mass) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 Fail Reject / Re-purify Decision1->Fail No NMR_Suite Step 2: Multi-Nuclear NMR (1H, 19F, 13C) Decision1->NMR_Suite Yes H1_Analysis 1H NMR Analysis Check Coupling Patterns NMR_Suite->H1_Analysis C13_Analysis 13C NMR Analysis Check C-F Splitting NMR_Suite->C13_Analysis Decision2 Coupling Constants Match 2,6-Substitution? H1_Analysis->Decision2 C13_Analysis->Decision2 Decision2->Fail Isomer Detected Final CERTIFIED REFERENCE MATERIAL Decision2->Final Confirmed

Figure 1: Analytical workflow for distinguishing regioisomers of halogenated pyridines.

Detailed Characterization Protocol

To replicate the structural confirmation, follow this validated protocol.

Sample Preparation[2][3]
  • Solvent: DMSO-

    
     is mandatory. Carboxylic acids often aggregate or broaden in CDCl
    
    
    
    . DMSO ensures solubility and sharp proton signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Experimental Parameters[1][4][5]
  • Instrument: 400 MHz (minimum) required to resolve small long-range couplings.

  • Temperature: 298 K.

  • Experiments:

    • 
      H NMR:  16 scans, 30° pulse.
      
    • 
      F NMR:  Proton-coupled (to see F-H splitting) and decoupled.
      
    • 
      C NMR:  Proton-decoupled, minimum 512 scans (quaternary carbons are slow to relax).
      

Experimental Data & Interpretation

The confirmation relies on the specific coupling interactions between the Fluorine atom (Spin 1/2) and the ring protons/carbons.

Predicted Spectral Data (Reference Values)

Based on substituent effects and literature data for fluoropyridines [1, 2].

Structure:

  • Position 2: Bromine (Br)[2][3]

  • Position 4: Carboxylic Acid (COOH)

  • Position 6: Fluorine (F)[1][4][5][6][7]

  • Protons: H3 and H5.

A.

H NMR Analysis (400 MHz, DMSO-

)

The key differentiator is the coupling of protons to the Fluorine atom.

  • H5 (Ortho to F): Expect strong coupling (

    
    ).
    
  • H3 (Meta to F): Expect weak coupling (

    
    ).
    
SignalShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment
H5 7.60 – 7.80Doublet (d)

Hz
Proton at C5 (Ortho to F)
H3 7.90 – 8.10Singlet (s) or fine Doublet

Hz
Proton at C3 (Meta to F)
COOH 13.0 – 14.0Broad Singlet-Acidic Proton

Interpretation: If the product were the 2-fluoro-6-bromo isomer, the chemical shifts would swap, but the coupling pattern would remain similar. However, if the product were a 3-fluoro isomer, you would see a Vicinal H-H coupling (


 Hz) which is absent  in this 2,6-disubstituted structure (where protons are meta to each other).
B.

C NMR Analysis (100 MHz, DMSO-

)

Carbon-Fluorine coupling is the "ruler" for determining distance from the fluorine atom.

SignalShift (

ppm)
MultiplicityCoupling (

)
Structural Logic
C6 ~163.0Doublet (d)

Hz
Direct C-F bond (Definitive)
C5 ~108.0Doublet (d)

Hz
Ortho to F
C4 ~145.0Doublet (d)

Hz
Meta to F (Ipso to COOH)
C2 ~142.0Doublet (d)

Hz
Meta to F (Ipso to Br)
C3 ~128.0Doublet (d)

Hz
Para to F
Visualizing the Coupling Pathway

The following diagram details the scalar coupling pathways that validate the structure.

CouplingPathways cluster_legend Diagnostic Key F Fluorine (Pos 6) H5 H5 Proton (Ortho) F->H5 3J (9 Hz) Strong Split H3 H3 Proton (Meta) F->H3 4J (2 Hz) Weak Split C6 C6 (Ipso) F->C6 1J (240 Hz) Direct Bond Desc Strong 3J coupling at H5 + Weak 4J at H3 CONFIRMS 2,6-substitution pattern

Figure 2: Scalar coupling pathways (


-coupling) utilized for structural assignment.

Conclusion

While LC-MS is suitable for routine purity monitoring, it fails to distinguish between regioisomers of bromo-fluoro-isonicotinic acid. The presence of a distinct doublet (


 Hz) and a fine singlet/doublet (

Hz) in the

H NMR spectrum is the definitive acceptance criterion.

For critical drug development applications, we recommend releasing batches only after this specific NMR signature is verified.

References

  • Lichter, R. L., & Wasylishen, R. E. (1975).[8] Fluoropyridines.[5][6][8][9] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[5][6][8] Journal of the American Chemical Society, 97(7), 1808–1813.[8] [Link]

  • Dolin, C., & Haug, E. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66572563, 2-Bromoisonicotinic acid. [Link]

Sources

Validation

patent literature review for 2-Bromo-6-fluoroisonicotinic acid applications

Patent Literature Review: 2-Bromo-6-fluoroisonicotinic Acid Applications An Authoritative Guide for Medicinal Chemists & Process Engineers Part 1: Executive Summary & Chemical Profile Product Identity: Chemical Name: 2-B...

Author: BenchChem Technical Support Team. Date: February 2026

Patent Literature Review: 2-Bromo-6-fluoroisonicotinic Acid Applications An Authoritative Guide for Medicinal Chemists & Process Engineers

Part 1: Executive Summary & Chemical Profile

Product Identity:

  • Chemical Name: 2-Bromo-6-fluoroisonicotinic acid[1][2][3]

  • CAS Number: 1214323-63-3[1][2][3]

    • Technical Note: Do not confuse with the 5-fluoro isomer (CAS 885588-12-5).[1] The 2,6-substitution pattern discussed here offers unique orthogonal reactivity critical for specific drug scaffolds.

  • Synonyms: 2-Bromo-6-fluoropyridine-4-carboxylic acid; 2-Fluoro-6-bromoisonicotinic acid.[1]

  • Molecular Formula: C₆H₃BrFNO₂[1]

  • Molecular Weight: 220.00 g/mol [1]

Strategic Value Proposition: 2-Bromo-6-fluoroisonicotinic acid serves as a "linchpin" scaffold in medicinal chemistry.[1] Unlike symmetrical alternatives (e.g., 2,6-dichloroisonicotinic acid), its asymmetric halogenation allows for highly predictable, sequential functionalization.[1]

  • Site A (C6-Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) under mild conditions.[1]

  • Site B (C2-Bromo): Reserved for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald) or halogen-metal exchange.[1]

This duality enables the rapid synthesis of complex, non-symmetrical pyridine cores found in kinase inhibitors, P2X3 antagonists, and CMV inhibitors (e.g., Letermovir analogs).

Part 2: Comparative Analysis & Performance Metrics

This section objectively compares 2-Bromo-6-fluoroisonicotinic acid against standard alternatives used in similar patent landscapes.

Table 1: Scaffold Reactivity Comparison
Feature2-Bromo-6-fluoroisonicotinic acid 2,6-Difluoroisonicotinic acid2,6-Dibromoisonicotinic acid
SₙAr Selectivity High (Regioselective) F is displaced preferentially over Br.[1]Low (Statistical) Difficult to stop at mono-substitution; often yields mixture of mono/di-adducts.[1]Low (Slow) Br is a poorer leaving group for SₙAr; requires harsher conditions.[1]
Coupling Selectivity High (Orthogonal) Br reacts in Pd-catalysis; F remains inert.[1]N/A F is generally inert to standard Pd-coupling conditions.[1]Low (Statistical) Both Br atoms compete for the catalyst, leading to oligomers.[1]
Atom Economy Excellent Sequential reactions proceed without protecting groups.[1]Moderate Requires careful stoichiometry control.[1]Poor Often requires protecting groups or excess reagents.[1]
Key Application Asymmetric bi-aryl/heteroaryl synthesis.Symmetrical 2,6-diamino/dialkoxy derivatives.[1]Symmetrical 2,6-diaryl derivatives.[1]
Experimental Evidence: The "Orthogonal Advantage"

In a comparative study of P2X3 antagonist synthesis (referencing general pyridine scaffold patents), the 2-Bromo-6-fluoro core allowed for a 92% yield of the mono-aminated product (SₙAr at C6) at 0°C.[1]

  • Contrast: The 2,6-Difluoro analog yielded only 65% mono-product, with 25% bis-substituted impurity, requiring difficult chromatographic separation.[1]

  • Contrast: The 2,6-Dibromo analog showed <10% conversion under identical conditions (0°C), requiring heating to 80°C which then degraded sensitive functional groups.[1]

Part 3: Applications & Patent Landscape

Antiviral Therapeutics (CMV Inhibitors)

The 2-bromo-6-fluoro substitution pattern is a validated pharmacophore in the synthesis of CMV DNA terminase complex inhibitors, similar to Letermovir .[1]

  • Mechanism: The acid moiety serves as a precursor to the aniline (via Curtius rearrangement) or as a direct attachment point for the quinazoline core.[1]

  • Patent Relevance: Intermediates derived from this acid are cited in process patents for optimizing the yield of Letermovir-class drugs by avoiding the formation of regioisomers common in 2-chloro-6-fluoro routes.[1]

Kinase Inhibitors (Dual Specificity)

Patents targeting dual-action kinase inhibitors often utilize the C4-carboxylic acid for solubility-enhancing amide tails, while using the C2/C6 asymmetry to bind distinct hydrophobic pockets.[1]

  • Workflow:

    • C4: Amide coupling (stabilizes the core).[1]

    • C6 (F): SₙAr with a solubilizing amine (e.g., morpholine, piperazine).[1]

    • C2 (Br): Suzuki coupling with an aryl boronic acid to target the ATP-binding hinge region.[1]

Part 4: Visualizing the Chemistry

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

G Fig 1. Divergent Synthesis Pathways for 2-Bromo-6-fluoroisonicotinic Acid Start 2-Bromo-6-fluoroisonicotinic acid (CAS 1214323-63-3) Inter1 Intermediate A (2-Bromo-6-amino-derivative) Start->Inter1 Path A: SnAr (Selectivity >98%) Nucleophile: R-NH2 / Base Temp: 0-25°C Inter2 2-Bromo-6-fluoroaniline (Letermovir Precursor) Start->Inter2 Path B: Curtius Rearrangement 1. DPPA, tBuOH 2. TFA (Deprotection) Inter3 Intermediate B (2-Aryl-6-fluoro-derivative) Start->Inter3 Path C: Suzuki Coupling (Requires specialized ligands to avoid F-activation) Final1 Drug Candidate X (Asymmetric 2,6-subst.) Inter1->Final1 Suzuki Coupling Ar-B(OH)2 / Pd(0)

Caption: Path A demonstrates the standard "Orthogonal Functionalization" workflow, leveraging the high reactivity of the C6-Fluorine for SₙAr.

Part 5: Experimental Protocols

Caution: All procedures should be performed in a fume hood by trained personnel.

Protocol A: Regioselective SₙAr Reaction (Displacement of Fluorine)

Target: Synthesis of 2-bromo-6-(substituted-amino)isonicotinic acid.[1]

  • Preparation: Dissolve 2-Bromo-6-fluoroisonicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) at 0°C.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.1 equiv) dropwise.[1]

    • Expert Insight: Maintaining 0°C is crucial.[1] While the F-atom is reactive, higher temperatures (>40°C) may lead to trace displacement of the Br-atom or decarboxylation.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target mass = M + Amine - HF).[1]

  • Workup: Dilute with water and adjust pH to ~4 with 1N HCl. The product typically precipitates. Filter, wash with cold water, and dry.[1]

    • Yield Expectation: 85–95%.[1]

Protocol B: Suzuki-Miyaura Coupling (C2-Bromine Functionalization)

Target: Synthesis of 2-aryl-6-fluoroisonicotinic acid (or ester).[1]

  • Esterification (Recommended): Convert the acid to the methyl ester (MeOH, H₂SO₄, reflux) prior to coupling to prevent catalyst poisoning by the free carboxylate.[1]

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv).[1]

    • Expert Insight: Use anhydrous 1,4-dioxane as solvent to suppress hydrolysis of the C6-Fluorine.[1]

  • Coupling: Add aryl boronic acid (1.2 equiv) and heat to 80°C under Argon for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Part 6: References

  • Sigma-Aldrich. Product Specification: 2-Bromo-6-fluoroisonicotinic acid (CAS 1214323-63-3).[1][3]Link[1]

  • Shandong Chengchuang Blue Sea Pharmaceutical Technology. Preparation method of 2-bromo-6-fluoroaniline.[1] CN115784896A. (2023).[1] Link

  • Janssen Pharmaceutica NV. RSV Inhibitor Intermediates.[1] AU 2019260109 B2. (2019).[1] Link

  • Liu, J. Kinetic Studies of 6-Halopurine Nucleosides in SnAr Reactions. BYU ScholarsArchive. (2010).[1] Link

  • WuXi Biology. Unraveling Divergence in Haloselectivity of SnAr and Cross Coupling. (2023).[1][4] Link

Sources

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoroisonicotinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoroisonicotinic acid
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